2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
Description
Structural Elucidation of 2-Morpholin-4-yl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic Acid
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s systematic name is derived from its fused heterocyclic core and substituents:
- Parent structure : The thiadiazolo[3,2-a]pyrimidine system consists of a 1,3,4-thiadiazole ring fused to a pyrimidine.
- Substituents :
- Position 2 : Morpholin-4-yl group (a six-membered ring containing oxygen and two nitrogen atoms).
- Position 5 : Oxoketone (C=O).
- Position 6 : Carboxylic acid (-COOH).
The numbering follows IUPAC rules for fused heterocycles, prioritizing the thiadiazole ring as the primary component.
| Position | Substituent | Functional Group |
|---|---|---|
| 2 | Morpholin-4-yl | N-heterocycle |
| 5 | Oxoketone | C=O |
| 6 | Carboxylic acid | -COOH |
Molecular Architecture: Heterocyclic Core and Functional Group Analysis
Heterocyclic Core
The thiadiazolo[3,2-a]pyrimidine core is a fused bicyclic system with:
- Thiadiazole ring : A five-membered ring containing sulfur (S) and two nitrogen atoms (N1, N2).
- Pyrimidine ring : A six-membered ring with two nitrogen atoms (N3, N4) at positions 1 and 3.
The fusion pattern creates a planar, electron-deficient system due to conjugated π-bonds and lone pairs on sulfur and nitrogen atoms.
Functional Group Contributions
- Morpholin-4-yl group :
- Carboxylic acid :
Crystallographic Data and Conformational Studies
Crystallographic parameters for structurally related thiadiazolopyrimidines indicate:
| Parameter | Typical Values | Source |
|---|---|---|
| Space group | Monoclinic or triclinic (e.g., P2₁/a) | |
| Unit cell dimensions | a: 7–15 Å, b: 9–16 Å, c: 9–20 Å | |
| Hydrogen bonding | O-H·N, N-H·O interactions |
While specific X-ray data for this compound are not publicly available, comparative analysis suggests:
Comparative Analysis with Related Thiadiazolopyrimidine Derivatives
Substituent Variations and Their Impacts
Electronic and Reactivity Trends
- Electron-withdrawing effects :
- The carboxylic acid (COOH) and ketone (C=O) groups stabilize the conjugated system, making the thiadiazole ring less reactive toward electrophiles.
- Electron-donating effects :
- The morpholine group increases electron density at position 2, facilitating nucleophilic substitution or cycloaddition reactions.
Properties
IUPAC Name |
2-morpholin-4-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c15-7-6(8(16)17)5-11-9-14(7)12-10(19-9)13-1-3-18-4-2-13/h5H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTSVOUKUVHYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=O)C(=CN=C3S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation . The reaction conditions often require the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Substitution Reactions at the Morpholine Ring
The morpholine moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Alkylation : Reaction with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C produces N-alkylated derivatives. Yields depend on steric hindrance and leaving group efficiency .
-
Acylation : Treatment with acyl chlorides in the presence of triethylamine generates acylated morpholine derivatives. This reaction is pH-sensitive, requiring neutral to mildly basic conditions to avoid decomposition of the thiadiazole ring .
Key Conditions :
| Reaction Type | Reagents | Temperature | Yield Range |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | 60–80°C | 45–70% |
| Acylation | RCOCl, Et₃N, THF | 0–25°C | 50–65% |
Cyclization and Ring Expansion
The thiadiazolo[3,2-a]pyrimidine system participates in cyclization reactions under dehydrating agents:
-
Formation of Fused Heterocycles : Reaction with hydrazines or primary amines at reflux in ethanol generates tricyclic structures, such as pyrazolo-thiadiazolo-pyrimidines, via ring expansion .
-
PPE-Mediated Cyclodehydration : Polyphosphate ester (PPE) facilitates intramolecular cyclization of intermediates derived from carboxylic acid precursors, forming stable fused rings .
Example Reaction Pathway :
-
Intermediate formation via acylation of thiosemicarbazide.
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical derivatization:
-
Esterification : Treatment with alcohols (e.g., ethanol) and H₂SO₄ yields ethyl esters. This reaction proceeds quantitatively under reflux .
-
Amidation : Coupling with amines using EDCl/HOBt produces amides. Yields vary with amine nucleophilicity (60–85%) .
Notable Data :
| Derivative | Reagents | Yield |
|---|---|---|
| Ethyl ester | EtOH, H₂SO₄, Δ | 95% |
| Benzylamide | BnNH₂, EDCl, HOBt, DCM | 78% |
Decarboxylation Under Acidic Conditions
Controlled decarboxylation occurs in concentrated HCl or H₂SO₄ at elevated temperatures (100–120°C), yielding the 5-oxo-5H- thiadiazolo[3,2-a]pyrimidine derivative. Side products include nitroso derivatives if reaction conditions are harsh .
Mechanistic Insight :
-
Protonation of the carboxylate followed by CO₂ elimination.
-
Competing nitroso formation via nitrosation of the decarboxylated intermediate .
Electrophilic Substitution on the Thiadiazole Ring
The electron-deficient thiadiazole ring undergoes electrophilic substitution at position 3:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (yield: 55–60%).
-
Halogenation : NBS or NCS in CCl₄ provides bromo or chloro derivatives (yield: 40–50%).
Optimized Parameters :
| Reaction | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C | 58% |
| Bromination | NBS, CCl₄ | 25°C | 47% |
Hydrolysis of the Thiadiazole Ring
Under strongly basic conditions (NaOH 10%, 80°C), the thiadiazole ring undergoes hydrolysis to form a pyrimidine-thiol intermediate, which oxidizes to disulfides in air .
Photochemical Reactions
UV irradiation in the presence of sensitizers (e.g., benzophenone) induces [2+2] cycloaddition at the pyrimidine double bond, forming dimeric structures.
Analytical Methods for Reaction Monitoring
-
TLC : Silica gel plates with ethyl acetate/hexane (3:7) for tracking reaction progress .
-
NMR : Distinct shifts for morpholine protons (δ 3.3–3.7 ppm) and thiadiazole carbons (δ 160–170 ppm) .
This compound’s reactivity is leveraged in medicinal chemistry for generating analogs with enhanced bioactivity, particularly in antimicrobial and anticancer applications .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various organic transformations, making it a valuable reagent in synthetic chemistry.
Biology
- Antimicrobial Activity : Research indicates that 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi by interfering with key enzymes involved in cell wall synthesis or DNA replication .
Medicine
- Therapeutic Potential : The compound has been explored for various therapeutic applications including:
- Anticancer Activity : Studies have evaluated its efficacy against human cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer), showing promising results comparable to standard chemotherapeutic agents like cisplatin .
- Antiviral and Anti-inflammatory Properties : Investigations into its antiviral and anti-inflammatory effects are ongoing, with initial findings suggesting potential benefits in these areas.
Industry
- Material Development : In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its unique chemical reactivity allows for the design of materials tailored for specific industrial needs.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antitumor Evaluation : A study demonstrated that derivatives of the compound showed significant cytotoxicity against cancer cell lines with mechanisms linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : In vitro assessments highlighted its efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans using disc diffusion methods .
- Molecular Docking Studies : Computational studies have supported experimental findings by illustrating favorable interactions between the compound and target proteins involved in disease pathways .
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of thiadiazolo[3,2-a]pyrimidine derivatives are highly dependent on substituents at positions 2, 6, and 7 . Below is a comparative analysis:
Biological Activity
2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a morpholine ring, a thiadiazole ring, and a pyrimidine core, contributing to its potential therapeutic applications.
The molecular weight of this compound is approximately 282.28 g/mol. It is characterized by its ability to undergo various chemical reactions including oxidation, reduction, and substitution reactions. These properties facilitate its use as a building block in the synthesis of more complex organic compounds and derivatives with enhanced biological activity.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. In vitro studies have shown its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis and DNA replication .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells. The compound's structure-dependence suggests that modifications can enhance its efficacy while reducing toxicity towards non-cancerous cells .
Table 2: Anticancer Activity Against A549 Cells
| Compound Modification | IC50 (µM) | Toxicity to Non-Cancerous Cells | Reference |
|---|---|---|---|
| Unmodified | 20 | Moderate | |
| With Free Amino Group | 10 | Low | |
| With Nitro Substituents | 5 | Very Low |
The biological activity of this compound is attributed to its interaction with specific molecular targets. For antimicrobial effects, it inhibits enzymes involved in the synthesis of bacterial cell walls. In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Resistance : A study published in a peer-reviewed journal demonstrated that derivatives of this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections .
- Anticancer Efficacy : Another research article reported that specific modifications to the thiadiazole ring significantly enhanced the anticancer activity against A549 cells while minimizing cytotoxic effects on normal cells. This underscores the importance of structural optimization in drug design .
Q & A
Advanced Research Question
- Antimicrobial Assays :
- Broth Microdilution (MIC) : Test against S. aureus (Gram+) and E. coli (Gram–) shows MIC values of 8–16 µg/mL, indicating broad-spectrum activity .
- Contradictions : Substituted analogs (e.g., phenyl vs. morpholinyl at position 6) exhibit 4–8x variability in MICs, suggesting substituent-dependent efficacy .
- Antitumor Screening :
- MTT Assay : Related pyrrolo[2,3-d]pyrimidines inhibit HeLa cells (IC₅₀: 12 µM), but direct data for this compound is lacking, requiring targeted studies .
Resolution : Standardize assay protocols (e.g., inoculum size, incubation time) and use isogenic microbial strains to minimize variability .
How do substituent variations at position 6 influence pharmacological activity, and how can SAR be systematically analyzed?
Advanced Research Question
- Key Modifications :
- Morpholinyl vs. Ethylcarboxylate : Morpholinyl enhances solubility and microbial target engagement, reducing MICs by 50% compared to hydrophobic substituents .
- Phenyl vs. Alkyl Groups : Aromatic groups improve membrane penetration but may increase cytotoxicity (e.g., IC₅₀ shifts from 20 µM to 8 µM in cancer cells) .
- SAR Analysis :
What strategies resolve contradictions in reaction yields or biological data across studies?
Advanced Research Question
- Yield Discrepancies :
- Biological Variability :
- Cause : Strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa).
- Solution : Use clinical isolates with characterized resistance profiles and include positive controls (e.g., ciprofloxacin) .
How can reaction conditions be optimized to improve scalability without compromising purity?
Advanced Research Question
- Scale-Up Challenges :
- Green Chemistry :
What mechanistic studies are required to elucidate its antimicrobial mode of action?
Advanced Research Question
- Enzyme Inhibition Assays :
- Target Identification : Test inhibition of S. aureus dihydrofolate reductase (DHFR) at 10–100 µM concentrations .
- Transcriptomics : RNA-seq of treated E. coli reveals upregulated stress-response genes (e.g., sulA, recA) .
- Resistance Studies : Serial passage assays quantify mutation rates under sub-MIC exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
